molecular formula C11H8N4O B8735099 5-(Isoquinolin-6-yl)-1,3,4-oxadiazol-2-amine

5-(Isoquinolin-6-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B8735099
M. Wt: 212.21 g/mol
InChI Key: KGICEPCQMQCTPO-UHFFFAOYSA-N
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Patent
US07897619B2

Procedure details

A 3 M DCM solution of bromoformonitrile (0.2 mL, 0.6 mmol) (commercially available from Aldrich) was mixed with imidazole (0.157 g, 2.3 mmol) (commercially available from Aldrich) in 10 mL DCM. The mixture was heated and maintained to reflux for 30 minutes in a round bottom flask. After the DCM was removed under a reduced pressure, isoquinoline-6-carbohydrazide (0.1 g, 0.53 mmol) suspended in 50 mL THF was added into the flask. The mixture was heated and maintained at reflux for 3 hours. After removing the THF, the remaining residue was mixed with 10 mL water and filtered. After washing with water and air drying, a white solid was obtained as the desired product (0.107 g, 96%) LCMS (API-ES) m/z (%): 213.0 (100%, M++H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.157 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
Br[C:2]#[N:3].N1C=CN=C1.[CH:9]1[C:18]2[C:13](=[CH:14][C:15]([C:19]([NH:21][NH2:22])=[O:20])=[CH:16][CH:17]=2)[CH:12]=[CH:11][N:10]=1>C(Cl)Cl.C1COCC1>[CH:9]1[C:18]2[C:13](=[CH:14][C:15]([C:19]3[O:20][C:2]([NH2:3])=[N:22][N:21]=3)=[CH:16][CH:17]=2)[CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C1=NC=CC2=CC(=CC=C12)C(=O)NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrC#N
Name
Quantity
0.157 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes in a round bottom flask
Duration
30 min
ADDITION
Type
ADDITION
Details
was added into the flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removing the THF
ADDITION
Type
ADDITION
Details
the remaining residue was mixed with 10 mL water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
After washing with water and air
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC2=CC(=CC=C12)C1=NN=C(O1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.107 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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